Vatalanib

Content Navigation

CAS Number

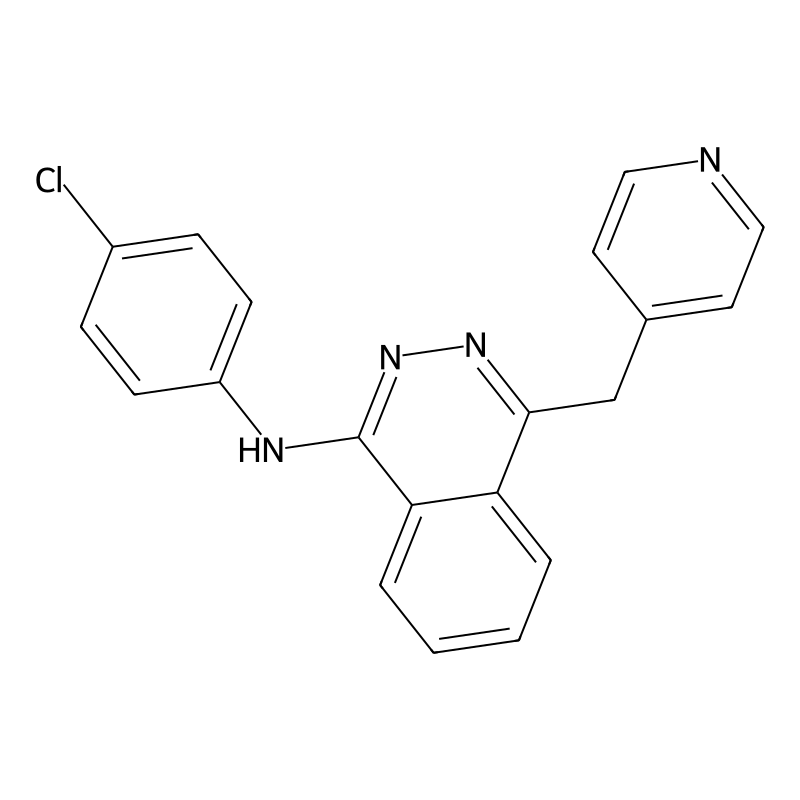

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Vatalanib PTK787 ZK 222584 mechanism of action

Core Mechanism of Action & Primary Targets

Vatalanib functions by selectively inhibiting the tyrosine kinase domains of specific cell surface receptors, thereby blocking intracellular signaling pathways that drive processes like angiogenesis and tumor cell proliferation [1] [2].

| Target Receptor | Primary Ligand | Key Consequence of Inhibition |

|---|---|---|

| VEGFR-1 (Flt-1) | VEGF | Suppression of new blood vessel formation (angiogenesis) crucial for tumor growth and metastasis [2] [3] [4]. |

| VEGFR-2 (KDR/Flk-1) | VEGF | Considered the primary target; most critical mediator of VEGF-induced angiogenesis, endothelial cell proliferation, and survival [3] [4]. |

| VEGFR-3 (Flt-4) | VEGF | Inhibition affects lymphatic endothelial cells, potentially impacting lymphatic metastasis [2] [4]. |

| Platelet-Derived Growth Factor Receptor-β (PDGFR-β) | PDGF | Disruption of pericyte coverage of vessels and potential direct effects on tumor stroma [2] [5]. |

| c-KIT | Stem Cell Factor (SCF) | Impairs signaling in tumors dependent on c-KIT, such as gastrointestinal stromal tumors (GIST) [5] [4]. |

The following diagram illustrates the primary signaling pathway targeted by this compound and its key consequences on the tumor microenvironment:

This compound inhibits VEGF/VEGFR signaling, blocking key tumor-promoting processes.

Additional Mechanisms & Experimental Evidence

Beyond its primary anti-angiogenic action, research has uncovered other relevant mechanisms and functional effects.

Direct Anti-Tumor Effects and Aromatase Inhibition

While initially developed to target endothelial cells, this compound also affects tumor cells that express its target receptors. In leiomyosarcoma cell lines, this compound treatment influenced cell migration and induced cell death under specific conditions [2]. A significant finding is that this compound competitively inhibits the enzyme aromatase, which converts androgens to estrogens [6]. This suggests potential application in hormone-responsive cancers like breast cancer, where it could simultaneously block VEGF and estrogen receptor signaling pathways [6].

Experimental Protocols for Key Findings

The table below summarizes methodologies from pivotal experiments characterizing this compound's effects.

| Investigated Effect | Experimental Model/Cell Lines | Key Methodologies | Reference |

|---|---|---|---|

| In vitro efficacy & signaling | Human leiomyosarcoma cell lines (SK-LMS-1, SK-UT-1) [2] | RT-PCR for receptor mRNA, flow cytometry for protein expression, cell growth/metabolic activity assays (WST-1), apoptosis detection (Annexin V), cell migration assay, phospho-specific antibodies for signaling (AKT/p90RSK, ERK1/2) [2]. | [2] |

| Anti-tumor efficacy in GIST | 45 patients with imatinib-resistant metastatic GIST [4] | Phase II, open-label, multicenter trial. Primary endpoint: clinical benefit (PR + SD). This compound 1250 mg administered daily. Tumor response assessed via RECIST 1.0 with CT/MRI [4]. | [4] |

| Aromatase inhibition | Aromatase-transfected MCF-7 breast cancer cells [6] | Cell proliferation assays, ER-mediated transcriptional activity reporter assays, analysis of aromatase activity in microsomal preparations, computer-assisted molecular modeling of PTK/ZK binding to aromatase [6]. | [6] |

Clinical Dosing and Key Biomarkers

Clinical trials have utilized specific dosing schedules, and research has identified potential biomarkers for predicting treatment response.

| Parameter | Details |

|---|---|

| Pharmacokinetics | Rapid absorption; half-life of ~6 hours [1] and ~4.5 hours [4]; extensive hepatic metabolism (mainly CYP3A4) [3]. |

| Common Dosing Schedules | • 1250 mg once daily [7] [4]. • Twice-daily (BID) "ramp-up": 250 mg BID (week 1), 500 mg BID (week 2), 750 mg BID (week 3+) [5]. | | Predictive Biomarkers | • High serum LDH: Linked to improved PFS with this compound in metastatic colorectal cancer [8] [9]. • High pVEGFR2/KDR+ vascular density: Tumors with high activated vessel density showed significantly improved PFS when treated with this compound [8]. |

Research Implications and Future Directions

This compound demonstrates that multi-targeted kinase inhibitors can be effective even with a relatively narrow spectrum of kinase targets [4]. The discovery of its off-target effect on aromatase highlights the potential for single agents to cross-inhibit functionally disparate pathways, opening new avenues for drug development, especially in cancers like breast cancer [6].

Future research should focus on patient stratification using validated biomarkers like LDH and pVEGFR2/KDR vascular density to identify subgroups most likely to benefit from this compound therapy [8].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. The inhibition of tyrosine kinase receptor signalling in ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound [en.wikipedia.org]

- 4. This compound for metastatic gastrointestinal stromal tumour ... [nature.com]

- 5. Phase II trial of this compound in patients with advanced or ... [pmc.ncbi.nlm.nih.gov]

- 6. The vascular endothelial growth factor receptor inhibitor ... [pubmed.ncbi.nlm.nih.gov]

- 7. A Phase II Study of the Oral VEGF Receptor Tyrosine Kinase ... [pmc.ncbi.nlm.nih.gov]

- 8. Vascular density analysis in colorectal cancer patients ... [nature.com]

- 9. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

Comprehensive Technical Guide to Vatalanib (PTK787/ZK222584): A VEGF Receptor Tyrosine Kinase Inhibitor

Introduction and Core Pharmacology

Vatalanib (PTK787/ZK222584) is an orally active small-molecule inhibitor that primarily targets the vascular endothelial growth factor receptor (VEGFR) tyrosine kinase family. It was discovered via high-throughput screening and is developed as a joint venture by Novartis and Bayer Schering Pharma [1] [2]. As a multi-targeted tyrosine kinase inhibitor, its primary mechanism involves blocking angiogenesis, a critical process for tumor growth and metastasis [3] [1].

Mechanism of Action: this compound acts as a potent, selective inhibitor of VEGFR tyrosine kinases, including VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4) [4] [1]. At higher concentrations, it also inhibits other tyrosine kinases from the same family, such as platelet-derived growth factor receptor (PDGFR)-β, c-Kit, and c-Fms (colony-stimulating factor 1 receptor) [3] [4] [2]. Its strongest affinity is for VEGFR-2, the primary mediator of VEGF-induced endothelial cell proliferation, survival, and permeability [5]. By blocking the ATP-binding site of these receptors, this compound prevents receptor autophosphorylation and subsequent downstream signaling, ultimately inhibiting endothelial cell proliferation, survival, and new blood vessel formation essential for tumor growth [4] [2].

Pharmacokinetic Profile:

- Bioavailability: High (oral administration) [1]

- Metabolism: Extensive hepatic metabolism, mostly CYP3A4-mediated [1]

- Elimination Half-life: Approximately 4.6 ± 1.1 hours [1]

- Excretion: Fecal and renal [1]

Clinical Development and Trial Data

This compound has been investigated in numerous Phase I, II, and III clinical trials across various solid tumors, including colorectal cancer, gastrointestinal stromal tumors (GIST), non-small cell lung cancer (NSCLC), renal cell carcinoma (RCC), and pancreatic ductal adenocarcinoma (PDAC) [3] [4] [5].

Key Clinical Trials and Efficacy Outcomes

The table below summarizes the efficacy results from pivotal clinical trials of this compound:

| Trial/Phase | Cancer Type | Regimen | Patients | Efficacy Outcomes | Reference |

|---|---|---|---|---|---|

| Phase II | Advanced Pancreatic Cancer (2nd-line) | This compound monotherapy | 67 patients | 6-month survival: 29% (95% CI 18-41%); Median PFS: 2 months; 2 PR, 28% SD [3] | |

| Phase III (CONFIRM-1) | mCRC (1st-line) | This compound + FOLFOX4 vs FOLFOX4 | No significant improvement in OS, PFS, or RR [4] [6] | ||

| Phase III (CONFIRM-2) | mCRC (2nd-line) | This compound + FOLFOX4 vs FOLFOX4 | No significant improvement in OS or RR; Significantly increased PFS in patients with high LDH [4] [1] [6] | ||

| Phase Ib | Advanced Solid Tumors & RCC | This compound + Everolimus | 32 patients | MTD: this compound 1000 mg/day + Everolimus 5 mg/day; In RCC (n=24): PR: 29.2%; SD: 15 pts; Median PFS: 5.8 months; OS: 16.5 months [7] | |

| Preclinical Study | CCl4-induced Liver Fibrosis (Mouse) | This compound 50 mg/kg/d | Associated with decreased liver fibrosis scores, hydroxyproline content, and mRNA levels of fibrotic markers (α-SMA, TGF-β1, Collagen-1) [8] |

LDH: Lactate Dehydrogenase; mCRC: metastatic Colorectal Cancer; OS: Overall Survival; PFS: Progression-Free Survival; PR: Partial Response; SD: Stable Disease; RR: Response Rate; RCC: Renal Cell Carcinoma; MTD: Maximum Tolerated Dose.

Safety and Tolerability Profile

The adverse events associated with this compound are consistent with other VEGF pathway inhibitors. The most common side effects are summarized in the table below:

| Adverse Event | Frequency (All Grades) | Grade 3/4 Events | Notes |

|---|---|---|---|

| Hypertension | Very Common [1] [6] | 20-23% [3] [4] | Dose-limiting toxicity (DLT) in combination therapy [7] |

| Fatigue | Very Common [1] | 17% [3] | DLT in combination therapy [7] |

| Gastrointestinal (Nausea, Vomiting, Diarrhea) | Very Common [1] [6] | Diarrhea (15%) [6] | |

| Dizziness, Ataxia, Vertigo | Common [4] [5] [1] | Grade 3 lightheadedness at 1000 mg BID [5] | CNS effects attributed to high log P (~5) and BBB penetration [5] |

| Neurological (Headache) | Common [5] | ||

| Hematological (Neutropenia) | Common in combination with chemo [4] [6] | 31-37% (with FOLFOX4) [4] [6] | DLT in combination therapy [7] |

| Proteinuria | Common [7] |

Experimental and Preclinical Applications

In Vitro and In Vivo Models

This compound has shown activity in diverse preclinical models, helping to elucidate its anti-tumor and anti-fibrotic mechanisms.

- Leiomyosarcoma Models: In the SK-LMS-1 and SK-UT-1 leiomyosarcoma cell lines, this compound inhibited cell migration and, in VEGF-A-treated cells, increased cell death. It also partially inhibited PDGF-BB-activated AKT/p90RSK and ERK1/2 signaling pathways. Notably, it did not affect leiomyosarcoma cell growth [2].

- Orthotopic Pancreatic Models: Preclinical studies demonstrated that this compound had significant anti-tumor activity, correlated with decreased microvessel density [3].

- Liver Fibrosis Model: In a CCl4-induced mouse model of liver fibrosis, this compound (50 mg/kg/day by gavage) administration was associated with reduced liver fibrosis scores, hydroxyproline content, and mRNA expression of α-SMA, TGF-β1, collagen-1, VEGFR1, and VEGFR2. It also counteracted hepatic sinusoidal capillarization, indicating a potential application in treating fibrotic liver disease [8].

Biomarker and Resistance Studies

The development of resistance to anti-angiogenic therapy like this compound is a significant clinical challenge, often driven by adaptive changes in the tumor microenvironment (TME) [9].

Potential Biomarkers:

- Lactate Dehydrogenase (LDH): In phase III CONFIRM trials for mCRC, patients with high baseline LDH levels showed a longer PFS benefit from this compound, suggesting LDH as a potential predictive biomarker [4] [1].

- Soluble VEGF and VEGFR: In a pancreatic cancer phase II trial, changes in these plasma biomarkers did not correlate with response to this compound [3].

- Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): This has been investigated as a potential pharmacodynamic marker for monitoring the biological effects of this compound on tumor vasculature [3] [4].

Mechanisms of Resistance: Resistance can involve upregulation of alternative pro-angiogenic factors (e.g., FGF-2) [4], recruitment of pro-angiogenic myeloid cells [9] [4], and revascularization independent of VEGF signaling [9]. In glioma models, this compound treatment was associated with myeloid cells acquiring endothelial signatures (CD202b, CD34), increasing the tumor's angiogenic potential [4].

Experimental Protocols and Workflows

This section outlines key methodologies used in this compound research, from in vitro assays to in vivo models.

In Vitro Cell-Based Assays

1. Cell Growth/ Viability Assay (Metabolic Activity) - Purpose: To assess the effect of this compound on tumor cell metabolic activity/proliferation. - Protocol: Seed cells (e.g., leiomyosarcoma SK-LMS-1, SK-UT-1) in 96-well plates. After adherence, treat with this compound at varying concentrations (e.g., 1-100 µM) alone or in combination with growth factors (VEGF-A at 100 ng/mL, PDGF-BB at 50 ng/mL) for 24-72 hours. Use DMSO as a vehicle control. Measure metabolic activity using a colorimetric tetrazolium salt assay (e.g., MTT, WST-1). Calculate IC50 values [2].

2. Cell Migration Assay - Purpose: To evaluate the inhibitory effect of this compound on tumor cell migration. - Protocol: Use a Boyden chamber or a wound healing ("scratch") assay. For the scratch assay, create a wound in a confluent cell monolayer. Treat cells with this compound and/or growth factors. Monitor wound closure by microscopy at regular intervals over 24-48 hours. Quantify migration as the percentage of wound area covered over time [2].

3. Apoptosis Analysis via Flow Cytometry - Purpose: To quantify this compound-induced cell death. - Protocol: Harvest cells after treatment with this compound and/or ligands. Stain with Annexin V-FITC and propidium iodide (PI) according to manufacturer's instructions. Analyze using flow cytometry. Early apoptotic cells are Annexin V+/PI-, while late apoptotic/necrotic cells are Annexin V+/PI+ [2].

4. Western Blot for Signaling Pathways - Purpose: To study the effect of this compound on downstream phosphorylation events (e.g., AKT, ERK). - Protocol: Serum-starve cells, pre-treat with this compound for 1-2 hours, then stimulate with VEGF-A or PDGF-BB for 10-30 minutes. Lyse cells, separate proteins by SDS-PAGE, and transfer to a membrane. Probe with antibodies against phosphorylated proteins (p-AKT, p-ERK) and total proteins. Detect using chemiluminescence [2].

In Vivo Study Protocols

1. Mouse Model of Liver Fibrosis - Purpose: To evaluate the anti-fibrotic efficacy of this compound. - Protocol: - Induction: Induce liver fibrosis in BALB/c mice by intraperitoneal injection of CCl4 (40% in olive oil, 0.2 ml/100g body weight, twice weekly) for 6 weeks. - Treatment: Administer this compound (e.g., 50 mg/kg/day) by oral gavage concurrently with CCl4 for 4-6 weeks. - Termination: Euthanize mice, collect blood for serum biochemistry (ALT, AST) and liver tissues for analysis. - Analysis: - Histopathology: Score fibrosis in H&E and Sirius Red-stained sections. - Hydroxyproline Content: Quantify using a commercial kit as a measure of collagen deposition. - Immunohistochemistry: Stain for α-SMA (activated stellate cells) and CD34 (vascular density). - qRT-PCR: Measure mRNA levels of fibrotic markers (Collagen-I, α-SMA, TGF-β1). - Transmission Electron Microscopy (TEM): Count the number of fenestrae per hepatic sinusoid to assess sinusoidal capillarization [8].

Signaling Pathway and Research Workflow Diagrams

The following diagrams illustrate this compound's mechanism of action and a typical in vivo research workflow.

This compound Inhibition of VEGFR Signaling Pathway

This diagram illustrates the core mechanism of this compound, which inhibits VEGF-driven signaling by binding the VEGFR tyrosine kinase domain, preventing downstream pro-angiogenic signaling.

In Vivo Efficacy Assessment Workflow

This flowchart outlines a standard in vivo protocol for evaluating the efficacy of this compound in a preclinical disease model, from model establishment to terminal molecular and histological analyses.

Current Research and Future Directions

While large Phase III trials in colorectal cancer did not meet their primary survival endpoints, research on this compound continues, particularly in understanding its broader applications and overcoming resistance.

- Novel Analog Development: Research efforts are focused on designing new this compound analogs with optimized physicochemical properties to improve efficacy and reduce toxicity, particularly CNS side effects linked to its high lipophilicity (log P ~5). Strategies include ring variation (e.g., quinoxaline core), chain extension, and bivalent bioisosterism to reduce blood-brain barrier penetration [5].

- Combination Therapies: As seen in the phase Ib study with everolimus, combining this compound with other targeted agents (e.g., mTOR inhibitors) remains a strategy to enhance efficacy, showing promise in renal cell carcinoma [7].

- Expansion into Non-Oncological Indications: Preclinical evidence suggests this compound has anti-fibrotic effects in a mouse model of liver fibrosis, indicating potential therapeutic applications beyond oncology [8].

- Biomarker-Driven Therapy: The correlation between high LDH levels and improved PFS with this compound in CONFIRM trials suggests a path for patient stratification. Future clinical development may benefit from a precision medicine approach [4] [1].

References

- 1. This compound [en.wikipedia.org]

- 2. The inhibition of tyrosine kinase receptor signalling in ... [pmc.ncbi.nlm.nih.gov]

- 3. Phase II trial of this compound in patients with advanced or ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. New this compound analogs: Design, synthesis, in silico study ... [sciencedirect.com]

- 6. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 7. A Phase Ib Study of Combined VEGFR and mTOR Inhibition ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a tyrosine kinase inhibitor, decreases hepatic ... [pmc.ncbi.nlm.nih.gov]

- 9. The role of tumor microenvironment in resistance to anti ... [pmc.ncbi.nlm.nih.gov]

Quantitative Inhibitory Profile of Vatalanib

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of Vatalanib against key tyrosine kinase targets, as identified from in vitro kinase assays [1].

| Target Kinase | Reported IC₅₀ Value | Experimental Context (if provided) |

|---|---|---|

| VEGFR-2 (KDR) | 37 nM | In vitro kinase assay [1] |

| VEGFR-1 (Flt-1) | 77 nM | In vitro kinase assay [1] |

| c-Kit | Sub-micromolar | In vitro kinase assay [1] |

| PDGFR | Sub-micromolar | In vitro kinase assay [1] |

| VEGFR-3 (Flt-4) | 640 nM | In vitro kinase assay [1] |

These quantitative data show that this compound potently inhibits VEGFR-1, VEGFR-2, and VEGFR-3, with strongest activity against VEGFR-2 [1]. The inhibition of c-Kit and PDGFR at sub-micromolar concentrations confirms its multi-targeted profile [1] [2]. Research also indicates that this compound can inhibit PDGFRβ at an IC₅₀ approximately twice that of imatinib [3].

Biological Context and Significance

The inhibition of PDGFR and c-Kit by this compound contributes to its overall anti-tumor and anti-angiogenic effects.

- c-Kit and PDGFR in Cancer: c-Kit and PDGFRα are receptor tyrosine kinases critical for cell survival, proliferation, and differentiation [4]. Gain-of-function mutations in these kinases lead to constitutive activation and are major drivers in Gastrointestinal Stromal Tumors (GISTs) [5] [4]. While this compound is not primarily developed for GISTs, its activity against these targets is pharmacologically relevant.

- Anti-Angiogenic Strategy: PDGFR signaling is crucial for the recruitment and stabilization of pericytes, which support newly formed blood vessels [3]. By simultaneously inhibiting VEGFR on endothelial cells and PDGFR on pericytes, this compound can disrupt two key cellular components of tumor vasculature, potentially leading to more effective angiogenesis inhibition [3].

Key Experimental Evidence and Protocols

The inhibitory data is typically generated through specific biochemical and cellular assays. Here are the core methodologies referenced in the search results.

1. In Vitro Kinase Assay This biochemical assay directly measures a compound's ability to inhibit the phosphorylation activity of a purified kinase protein.

- Core Principle: The kinase is incubated with its substrate and ATP, often with a radioactive or fluorescent tag. The level of substrate phosphorylation is quantified in the presence of varying concentrations of the inhibitor (e.g., this compound) to calculate the IC₅₀ [1].

- Key Finding: this compound inhibited VEGFR-2 with an IC₅₀ of 37 nM in this type of assay [1].

2. Cell-Based Phosphorylation (Autophosphorylation) Assay This assay assesses a compound's functional activity in a cellular context, demonstrating its ability to block kinase signaling in living cells.

- Core Principle: Cells (e.g., HUVE cells or CHO cells transfected with VEGFR-2) are stimulated with the relevant ligand (e.g., VEGF). The cells are pretreated with the inhibitor, and the level of receptor autophosphorylation is detected via Western blotting using phospho-specific antibodies [1].

- Key Finding: this compound inhibited VEGF-induced autophosphorylation of VEGFR-2 in HUVE cells with an IC₅₀ of 17 nM [1].

3. Cell Proliferation Assay This functional assay determines the downstream biological consequence of kinase inhibition.

- Core Principle: Endothelial cells (e.g., HUVE cells) or cancer cells (e.g., multiple myeloma cells) are treated with the inhibitor with or without growth factor stimulation (e.g., VEGF). Cell proliferation is measured after a period (e.g., 72 hours) using methods like BrdU incorporation or SRB/MTT assays [1] [2].

- Key Finding: this compound effectively blocked VEGF-stimulated HUVE cell proliferation and inhibited the proliferation of multiple myeloma cells in a dose-dependent manner [1].

Signaling Pathway and Inhibitor Logic

The following diagram illustrates the core signaling pathways targeted by this compound and its overall inhibitory logic.

This compound inhibits key receptor tyrosine kinases, blocking downstream signaling and cellular processes involved in cancer growth and angiogenesis.

Research Implications and Combination Strategies

The multi-targeted nature of this compound has inspired its investigation in combination therapies, particularly in aggressive cancers like glioblastoma [3]. One clinical study explored the combination of this compound with imatinib (another c-Kit/PDGFR inhibitor) and hydroxyurea [3]. The rationale was:

- This compound targets VEGFR on endothelial cells.

- Imatinib inhibits PDGFR on pericytes, disrupting vessel stability.

- Hydroxyurea, in a low-dose, continuous "metronomic" schedule, targets proliferating endothelial cells [3].

This triple combination was found to be safe and well-tolerated, suggesting that concurrently targeting multiple components of the tumor vasculature is a viable strategy worthy of further investigation [3].

References

- 1. | Cell Signaling Technology this compound [cellsignal.com]

- 2. This compound - an overview [sciencedirect.com]

- 3. Phase I Pharmacokinetic Study of the VEGFR Tyrosine ... [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Modeling Study of c-KIT/PDGFRα Dual Inhibitors ... [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of mutation of the c-Kit gene and PDGFRA in ... [pmc.ncbi.nlm.nih.gov]

In Vitro Kinase Inhibition Profile of Vatalanib

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of Vatalanib against key tyrosine kinase targets, primarily derived from in vitro kinase assays [1].

| Target Kinase | Reported IC₅₀ Value | Experimental Context / Notes |

|---|---|---|

| VEGFR-1 (Flt-1) | 77 nM | In vitro kinase assay [1] |

| VEGFR-2 (KDR) | 37 nM | In vitro kinase assay; primary known target [1] |

| VEGFR-3 (Flt-4) | 640 nM | In vitro kinase assay [1] |

| PDGFR | Sub-micromolar | In vitro kinase assay (inhibited, but precise value not given) [1] |

| c-Kit | Sub-micromolar | In vitro kinase assay (inhibited, but precise value not given) [1] |

| c-Fms | Inhibited | Activity referenced in clinical studies [2] [3] |

| VEGF-induced Autophosphorylation (in HUVE cells) | 17 nM (IC₅₀) | Cellular assay [1] |

| VEGF-induced Autophosphorylation (in VEGFR-2 transfected CHO cells) | 34 nM (IC₅₀) | Cellular assay [1] |

| PARP | 0.5 µM (IC₅₀) | Identified as an off-target in a colorimetric PARP assay [4] |

The following diagram illustrates the primary kinase targets of this compound and its downstream cellular effects, integrating both its intended and off-target activities.

This compound's Multi-Target Mechanism

Cellular Assay Protocols and Findings

Beyond pure enzyme assays, cellular models demonstrate this compound's functional effects.

Experiment 1: Inhibition of VEGF-Induced Signaling and Proliferation

- Objective: To confirm that this compound inhibits VEGF-driven autophosphorylation of VEGFR-2 and subsequent endothelial cell proliferation [1].

- Cell Models: Human Umbilical Vein Endothelial Cells (HUVECs) and VEGFR-2 transfected Chinese Hamster Ovary (CHO) cells.

- Treatment: Cells were pretreated with this compound prior to VEGF stimulation.

- Key Results: this compound potently inhibited VEGF-induced autophosphorylation of VEGFR-2 with IC₅₀ values of 17 nM in HUVECs and 34 nM in CHO cells. It also effectively blocked VEGF-stimulated HUVEC proliferation [1].

Experiment 2: Endothelial Cell Morphology and Network Formation Assay

- Objective: To study the effect of this compound on endothelial cell differentiation and tube formation, a key step in angiogenesis [5].

- Cell Model: Co-culture of HUVECs with Normal Human Dermal Fibroblasts (NHDFs).

- Treatment: this compound was used at a concentration of 1 µM.

- Key Results: Treatment with this compound abrogated normal network formation, causing HUVECs to form isolated clusters. This morphology was identical to the effect seen when VEGF was neutralized by an antibody, confirming its potent anti-angiogenic activity in a functional cell-based system [5].

Experiment 3: Inhibition of Tumor Cell Proliferation and Induction of Apoptosis

- Objective: To evaluate the direct anti-tumor effects of this compound on cancer cells [1].

- Cell Models: Multiple Myeloma (MM) cells and Chronic Lymphocytic Leukemia (CLL) cells.

- Treatment: Cells were treated with this compound with varying treatment times.

- Key Results: this compound inhibited proliferation of MM cells in a dose-dependent manner and blocked VEGF-induced ERK phosphorylation and migration. Furthermore, it induced apoptosis in CLL cells [1].

Key Insights for Researchers

Off-Target Activity (PARP Inhibition): A 2D and 3D similarity landscape analysis identified an unexpected off-target. An in vitro colorimetric PARP assay confirmed that this compound inhibits PARP with an IC₅₀ of 0.5 µM [4]. This suggests a potential dual mechanism of action that may contribute to its anti-cancer effect, broadening its mode of action beyond angiogenesis inhibition [4].

Reconstitution and Storage for Experiments:

- Stock Solution: For a 10 mM stock, reconstitute the 5 mg lyophilized powder in 1.19 ml of DMSO [1].

- Working Concentrations: Typically used as a pretreatment at 0.5-50 µM for 0.5-2 hours prior to stimulation. It can also be used alone with treatment times lasting up to 72 hours [1].

- Storage: Store the powder or solution at -20°C, desiccated, and protected from light. Once in DMSO solution, it is recommended to use it within 3 months and aliquot to avoid multiple freeze-thaw cycles [1].

References

- 1. | Cell Signaling Technology this compound [cellsignal.com]

- 2. Phase II trial of this compound in patients with advanced or ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound for metastatic gastrointestinal stromal tumour ... [nature.com]

- 4. 2D and 3D similarity landscape analysis identifies PARP as a novel... [bmcbioinformatics.biomedcentral.com]

- 5. In Vitro Angiogenesis Inhibition and Endothelial Cell ... [mdpi.com]

Vatalanib reconstitution DMSO stock solution preparation

Chemical Properties and Formulation

Vatalanib (PTK787/ZK 222584) is a small molecule protein kinase inhibitor that potently targets vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor (PDGFR), and c-Kit to inhibit angiogenesis [1] [2]. It is orally active and has been investigated in clinical trials for various advanced solid tumors, though it remains in the investigational stage [1] [2].

Basic Chemical and Physical Properties

- Molecular Formula: C₂₀H₁₅ClN₄ [3] [1] [2]

- Molar Mass:

- CAS Number:

- Purity: Typically >99% [4] [3]

- Physical Form: Light yellow to yellow solid [3]

Solubility

This compound is highly soluble in DMSO and also soluble in water, facilitating the preparation of concentrated stock solutions.

Table 1: Solubility Profile of this compound

| Solvent | Solubility | Notes |

|---|---|---|

| DMSO | 20 mg/mL [4] or 62.5 mg/mL (~180 mM) [3] | Hygroscopic; use newly opened DMSO for reconstitution [3] |

| Water | 100 mg/mL [4] | - |

Stock Solution Preparation and Storage

Protocol: Preparation of 10 mM this compound Stock Solution in DMSO

Objective: To prepare a standardized 10 mM stock solution of this compound in DMSO for use in in vitro cellular assays.

Materials:

- This compound lyophilized powder (e.g., 5 mg) [4]

- Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

- Microcentrifuge tubes (sterile, 1.5 mL)

- Analytical balance

- Micropipettes and sterile tips

- Vortex mixer

- Sonicator (optional)

Procedure:

- Weigh the compound: Accurately weigh out 5 mg of this compound lyophilized powder [4].

- Calculate required solvent volume: For a 10 mM stock solution, reconstitute the 5 mg in 1.19 mL of anhydrous DMSO [4].

- Calculation basis: Using the molecular weight of the dihydrochloride salt (419.73 g/mol):

- Moles = Mass (g) / MW = 0.005 g / 419.73 g/mol ≈ 1.19 × 10⁻⁵ mol

- Volume (L) = Moles / Concentration = 1.19 × 10⁻⁵ mol / 0.01 mol/L = 0.00119 L = 1.19 mL

- Calculation basis: Using the molecular weight of the dihydrochloride salt (419.73 g/mol):

- Reconstitute: Add 1.19 mL of DMSO directly to the vial containing the 5 mg powder or to the powder in a microcentrifuge tube.

- Mix thoroughly: Vortex the mixture vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath (5-10 minutes) can be used to ensure complete dissolution if necessary.

- Aliquot: Dispense the stock solution into small, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles [4].

Storage and Stability

Proper storage is critical for maintaining the stability and potency of this compound stock solutions.

Table 2: Storage Conditions for this compound Stock Solutions

| Form | Temperature | Atmosphere | Stability |

|---|---|---|---|

| Lyophilized Powder | -20°C | Desiccated, protected from light [4] | 24 months [4] |

| DMSO Stock Solution | -20°C or -80°C | Protected from light [4] [3] | 3-6 months [4] [3] |

Important Storage Notes:

- Aliquoting: Aliquot the stock solution to avoid multiple freeze-thaw cycles, which can lead to a loss of potency [4].

- Solution Stability: Once reconstituted in DMSO, use the solution within 3 months to prevent loss of potency [4]. Solutions stored at -80°C can be stable for up to 6 months [3].

- Hygroscopicity: Hygroscopic DMSO can absorb water and impact solubility; always use newly opened DMSO for reconstitution [3].

Key Experimental Protocols

Protocol: Inhibition of VEGF-Induced VEGFR-2 Phosphorylation

Objective: To assess the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation in cells.

Cell Lines: CHO cells transfected with VEGFR-2 or HEK293 cells expressing VEGFR-2 [3].

Reagents:

- Cell culture medium and supplements

- Recombinant VEGF

- This compound stock solution (10 mM in DMSO)

- DMSO (vehicle control)

- Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

- Phospho-VEGFR-2 (Tyr1175) ELISA kit or materials for Western blotting

Procedure:

- Cell seeding and culture: Seed cells in appropriate culture plates and grow to 70-80% confluence.

- Pretreatment: Pretreat cells with varying concentrations of this compound (e.g., 0.5-50 μM) for 0.5-2 hours prior to VEGF stimulation [4]. Include a vehicle control (DMSO at the same final concentration).

- Stimulation: Stimulate cells with VEGF (e.g., 50 ng/mL) for a predetermined time (e.g., 10 minutes).

- Cell lysis: Lyse cells in ice-cold lysis buffer.

- Analysis: Determine the levels of phosphorylated VEGFR-2 using an ELISA [3] or Western blotting.

Expected Outcome: this compound inhibits VEGF-induced VEGFR-2 phosphorylation with an IC₅₀ of 34 nM in CHO cells and 21 nM in HEK293 cells [3].

Protocol: Inhibition of VEGF-Induced HUVEC Proliferation

Objective: To evaluate the anti-proliferative effect of this compound on VEGF-stimulated human umbilical vein endothelial cells (HUVECs).

Cell Line: HUVECs.

Reagents:

- Endothelial Cell Growth Medium (EGM-2)

- Recombinant VEGF

- This compound stock solution (10 mM in DMSO)

- DMSO (vehicle control)

- WST-8 or MTT cell proliferation assay kit

Procedure:

- Cell seeding: Seed HUVECs in 96-well plates at a density of 2,000-5,000 cells/well in basal medium and allow to adhere overnight.

- Treatment: Treat cells with this compound (e.g., a concentration range from 1 nM to 1 μM) for 1 hour before adding VEGF (e.g., 10-50 ng/mL) [3]. Include controls (untreated, VEGF-only, vehicle control).

- Incubation: Incubate the cells for 3 days [3].

- Viability assay: Add WST-8 or MTT reagent and incubate according to the manufacturer's instructions. Measure the absorbance.

Expected Outcome: this compound inhibits VEGF-induced HUVEC proliferation with an IC₅₀ of 33 nM [3].

Biological Activity and Key Data

This compound is a multi-targeted tyrosine kinase inhibitor with potent activity against key receptors involved in angiogenesis.

Table 3: Kinase Inhibition Profile of this compound

| Target Kinase | IC₅₀ Value | Experimental Context |

|---|---|---|

| VEGFR-2 (KDR) | 37 nM [4] [3] | In vitro kinase assay [4] |

| VEGFR-1 (Flt-1) | 77 nM [4] | In vitro kinase assay [4] |

| VEGFR-3 (Flt-4) | 640 nM [4] | In vitro kinase assay [4] |

| PDGFR-β | 580 nM [3] | - |

| c-Kit | 730 nM [3] | - |

Table 4: Cellular Activity of this compound in Various Cell Lines

| Cell Line | Assay Type | IC₅₀ / Effect | Context |

|---|---|---|---|

| HUVEC | VEGF-induced proliferation inhibition [3] | 33 nM [3] | WST-8 assay, 3-day treatment [3] |

| CHO (VEGFR-2 transfected) | Inhibition of VEGF-induced VEGFR-2 phosphorylation [4] [3] | 34 nM [4] | ELISA, 8 μM ATP [3] |

| HEK293 (VEGFR-2 expressing) | Inhibition of VEGFR-2 phosphorylation [3] | 21 nM [3] | Cell-based ELISA [3] |

| A549 (Human lung carcinoma) | Cytotoxicity/Growth Inhibition [3] | 21.16 μM [3] | MTT assay, 72-hour treatment [3] |

| HT-29 (Human colon carcinoma) | Cytotoxicity/Growth Inhibition [3] | 22.11 μM [3] | MTT assay, 72-hour treatment [3] |

| MDA-MB-231 (Human breast cancer) | Cytotoxicity/Growth Inhibition [3] | 57.72 μM [3] | MTT assay, 72-hour treatment [3] |

| Multiple Myeloma Cells (MM.1S) | Proliferation inhibition; blocks VEGF-induced ERK phosphorylation and migration [4] | Dose-dependent [4] | - |

| Chronic Lymphocytic Leukemia (CLL) Cells | Induction of apoptosis [4] | Dose-dependent [4] | - |

Mechanism of Action and Signaling Pathway

This compound exerts its antiangiogenic effects by selectively inhibiting the tyrosine kinase activity of VEGF receptors (VEGFR-1, -2, -3), PDGFR-β, and c-Kit [4] [1] [2]. This inhibition blocks downstream pro-survival and proliferative signaling pathways (such as ERK) in endothelial cells, thereby suppressing tumor angiogenesis and growth [4] [2].

Below is a workflow diagram summarizing the experimental process from stock preparation to key assays and outcomes:

Important Safety and Handling Notes

- Research Use Only: this compound is labeled "For Research Use Only" and has not been approved by the FDA or other regulatory agencies for any purpose. It is not for diagnostic or therapeutic use in humans [4] [3].

- General Handling: Always wear appropriate personal protective equipment (PPE) including lab coat, gloves, and safety glasses when handling the compound.

- DMSO Caution: Be aware that DMSO is an efficient solvent for transporting chemicals through the skin. Handle DMSO solutions with extra care.

- Waste Disposal: Dispose of all waste materials according to your institution's hazardous chemical waste regulations.

Conclusion

This document provides detailed protocols for preparing this compound stock solutions in DMSO and outlines key methodologies for assessing its biological activity in in vitro models. The high solubility of this compound in DMSO allows for easy preparation of concentrated stocks, facilitating its use in cellular assays to study angiogenesis and tyrosine kinase inhibition. Adherence to the recommended storage conditions and experimental procedures will ensure reliable and reproducible results in research settings.

References

Vatalanib cell culture treatment concentration and duration

Vatalanib Cell Culture Treatment Parameters

| Cell Type / Experimental Model | Treatment Concentration | Treatment Duration | Key Findings / Context | Citation |

|---|---|---|---|---|

| Multiple Myeloma (MM.1S cells) | Varying doses | Up to 48 hours | Inhibited VEGF-induced ERK phosphorylation and cell migration. | [1] |

| Chronic Lymphocytic Leukemia (CLL cells) | Varying doses (with pazopanib) | Not Specified | Dose-dependent apoptosis observed. | [1] |

| General Cell Culture (VEGFR Inhibition) | 0.5 - 50 μM (pretreatment) | 0.5 - 2 hours (pretreatment) | Used prior to stimulator treatment to inhibit kinase activity. | [1] |

| General Cell Culture (Proliferation/Apoptosis) | Varying concentrations | Up to 72 hours | Used alone to assess effects on cell survival and death. | [1] |

| Glioblastoma (U87 cells) | Used in nanoformulation with CPI444 | 24 hours | Significant reduction in cell survival; part of a combinatorial strategy. | [2] |

Detailed Experimental Protocol Examples

To help you design your experiments, here are more detailed methodologies from the research.

1. Protocol for Signaling and Migration Studies (Multiple Myeloma) This protocol is adapted from studies investigating the effect of this compound on VEGF-induced pathways [1].

- Cell Line: HUVE (Human Umbilical Vein Endothelial) cells or VEGFR-2 transfected CHO cells, and MM.1S multiple myeloma cells.

- Compound Preparation: this compound is supplied as a lyophilized powder. Reconstitute to a 10 mM stock solution by adding 1.19 mL of DMSO to a 5 mg vial. Prepare working concentrations in cell culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent toxicity.

- Treatment:

- For signaling inhibition (e.g., blocking VEGF-induced autophosphorylation), pre-treat cells with this compound at concentrations in the range of 0.5 to 50 μM for 30 minutes to 2 hours before stimulating with VEGF [1].

- For migration and proliferation assays, treat cells with this compound for extended periods, typically 24 to 48 hours.

- Key Readouts:

- Western blot analysis for ERK phosphorylation and VEGFR-2 autophosphorylation.

- Cell migration assays (e.g., Boyden chamber).

- Cell proliferation assays (e.g., MTT, XTT).

2. Protocol for Combinatorial Nanoformulation Treatment (Glioblastoma) This protocol is based on a study using a graphene oxide-polyethylene glycol (GO-PEG) nanocarrier to deliver this compound and another drug, CPI444, to glioblastoma cells [2].

- Cell Line: Glioblastoma U87 cells.

- Nanoformulation Preparation:

- Covalently modify Graphene Oxide (GO) with a 6-armed PEG-amine dendrimer to create a water-dispersible GO-PEG nanocargo.

- Load this compound and CPI444 separately onto the GO-PEG nanocarrier.

- Combine the two drug-loaded nanoconjugates in a predetermined optimal ratio for treatment.

- Treatment: Treat U87 cells with the combinatorial nanoformulation for 24 hours.

- Key Readouts:

- Cell viability assays.

- Measurement of intracellular calcium levels.

- Expression analysis of stem cell markers (Oct4, Nanog) via qPCR or Western blot.

- Cell migration assays (e.g., scratch assay), monitoring markers like CD24.

This compound's Mechanism of Action in Cell Signaling

The following diagram illustrates the primary molecular targets of this compound, which explains its biological effects in the protocols above.

Key Practical Considerations for Researchers

- Solubility and Storage: this compound is soluble in DMSO (e.g., 20 mg/mL) and water (e.g., 100 mg/mL) [1]. For long-term storage, keep the lyophilized powder or solution at -20°C, protected from light and moisture. Once in solution, it is recommended to use it within 3 months and avoid multiple freeze-thaw cycles to prevent loss of potency [1].

- Dosing Strategy: The effective concentration can vary significantly based on cell type and assay. The broad range of 0.5-50 μM in general protocols suggests a dose-response curve should be established for any new experimental system [1].

- Combination Therapies: As evidenced by its use with CPI444 and in clinical trials with everolimus, this compound shows promise in combinatorial regimens [3] [2]. Consider targeting parallel or compensatory pathways for enhanced efficacy.

- Off-Target Effects: While a potent VEGFR inhibitor, remember that this compound also targets PDGFR and c-Kit at sub-micromolar concentrations [1]. This should be considered when interpreting results, especially at higher concentrations.

References

Vatalanib combination therapy with chemotherapy protocols

Clinical Applications of Vatalanib Combinations

The table below summarizes key clinical trials of this compound in combination with other therapies.

| Tumor Type | Combination Therapy | Study Phase | Key Efficacy Findings | Common Grade 3/4 Adverse Events | Recommended Dosage Regimen | Citation |

|---|---|---|---|---|---|---|

| Advanced Solid Tumors | This compound + Everolimus (mTOR inhibitor) | Phase I | Disease control rate (PR+SD): 71.5% (9 PR, 41 SD out of 70 pts) | Hypertriglyceridemia, hypercholesterolemia, fatigue, vomiting, nausea, diarrhea | This compound: 1250 mg once daily or 750 mg twice daily + Everolimus: 10 mg once daily | [1] |

| Metastatic Pancreatic Cancer (second-line) | This compound monotherapy | Phase II | 6-month survival: 29%; Median PFS: 2 months; 2 PRs; 28% SD | Hypertension (20%), fatigue (17%), abdominal pain (17%), elevated alkaline phosphatase (15%) | This compound: 250 mg bid (Week 1) → 500 mg bid (Week 2) → 750 mg bid (Week 3+) | [2] |

| Advanced Solid Tumors & RCC | This compound + Everolimus | Phase Ib | In RCC: Median PFS: 5.8 months; Median OS: 16.5 months; 7 PRs out of 24 evaluable pts | Proteinuria, fatigue, hypertriglyceridemia, nausea, vomiting | This compound: 1000 mg daily + Everolimus: 5 mg daily | [3] |

| Metastatic Colorectal Cancer | This compound + FOLFOX4 | Phase III (CONFIRM-1 & 2) | Improved PFS in subgroup with high serum LDH or high tumor pVEGFR2/KDR+ vascular density | Not specified in results | This compound: 1250 mg once daily + FOLFOX4 chemotherapy | [4] |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these clinical findings, here are detailed methodologies from the cited studies.

Phase I Protocol: this compound in Combination with Everolimus

This protocol established the maximum tolerated dose (MTD) and safety profile for the this compound and everolimus combination [1].

- Patient Population: Adults with advanced solid tumors. A dose-expansion cohort included patients with metastatic renal cell carcinoma (RCC).

- Study Design: Traditional "3 + 3" dose escalation followed by a dose-expansion cohort.

- Dosing:

- This compound: Administered orally once or twice daily.

- Everolimus: Administered orally once daily.

- Treatment cycles were typically 28 days.

- Dose-Limiting Toxicity (DLT) Assessment: DLTs were evaluated during the first cycle. Toxicities were graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

- Efficacy Assessment:

- Tumor response was assessed using Modified Response Evaluation Criteria in Solid Tumors (RECIST).

- Scans were performed at baseline and every two cycles.

- Biomarker Analysis:

- Dynamic Contrast-Enhanced MRI (DCE-MRI): Used as a potential pharmacodynamic biomarker to assess changes in tumor vascularity and blood flow [1].

Phase II Protocol: this compound Monotherapy for Pancreatic Cancer

This protocol evaluated the efficacy and tolerability of this compound as a second-line therapy in metastatic pancreatic cancer using a "ramp-up" dosing schedule [2].

- Patient Population: Patients with metastatic or advanced pancreatic adenocarcinoma who had failed first-line gemcitabine-based therapy.

- Dosing Schedule ("Ramp-up"):

- Week 1: this compound 250 mg orally, twice daily.

- Week 2: this compound 500 mg orally, twice daily.

- Week 3 and beyond: this compound 750 mg orally, twice daily (if tolerated).

- Dose Modification Rules:

- For Grade 3 or higher drug-related toxicity, treatment was held for up to one week.

- Upon resolution to Grade ≤2, treatment was resumed at a reduced dose (first reduction: 1000 mg/day; second reduction: 750 mg/day).

- Primary Endpoint: 6-month overall survival rate.

- Secondary Endpoints: Progression-free survival (PFS), objective response rate (ORR), and safety.

- Biomarker Correlative Studies:

- Blood samples were collected to analyze soluble biomarkers, including VEGF and soluble VEGFR.

- DCE-MRI was also explored as a potential imaging biomarker for response [2].

This compound's Mechanism of Action and Pathway

The following diagram illustrates the mechanistic pathway of this compound and its combination with mTOR inhibition.

This diagram shows that this compound acts as a VEGFR tyrosine kinase inhibitor, blocking the pro-angiogenic signaling upstream [5]. When combined with Everolimus, which inhibits the mTOR complex downstream, the therapy achieves a more comprehensive suppression of the signaling pathway that drives tumor growth and angiogenesis [1] [3].

Biomarkers for Patient Stratification

Research indicates that specific biomarkers could help identify patients most likely to benefit from this compound therapy.

- Serum Lactate Dehydrogenase (LDH): In metastatic colorectal cancer trials, patients with high baseline serum LDH levels derived a significant progression-free survival benefit from the addition of this compound to FOLFOX4 chemotherapy [4].

- Tumor Vascular Density (VD): Analysis of tumor samples from the CONFIRM trials revealed that colorectal cancer patients with high phosphorylated VEGFR2 (pVEGFR2/KDR) positive vascular density in their tumors had a significantly improved PFS when treated with this compound. This suggests that activated vessel density could be a predictive biomarker for this compound's efficacy [4].

Research Considerations and Future Directions

- Toxicity Management: Combination therapies, particularly with other targeted agents like everolimus, require careful management of class-effect toxicities such as hypertension, proteinuria, and metabolic disturbances [1] [3].

- Dosing Strategy: The ramp-up dosing schedule used in the pancreatic cancer trial was implemented to improve tolerability and achieve stable, therapeutic drug levels [2]. This approach could be considered for future clinical applications.

- Patient Selection: Future studies should integrate biomarker analysis (e.g., LDH, pVEGFR2 VD) to enrich for patient populations more likely to respond, thereby improving the therapeutic index of this compound-containing regimens [4].

References

- 1. A phase I study of the VEGFR kinase inhibitor this compound in... [pubmed.ncbi.nlm.nih.gov]

- 2. Phase II trial of this compound in patients with advanced or ... [pmc.ncbi.nlm.nih.gov]

- 3. A Phase Ib Study of Combined VEGFR and mTOR Inhibition ... [pmc.ncbi.nlm.nih.gov]

- 4. Vascular density analysis in colorectal cancer patients treated with... [nature.com]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

Comprehensive Application Notes and Protocols: Vatalanib and HET0016 Combination Therapy for Glioblastoma

Introduction and Therapeutic Rationale

Glioblastoma (GBM) is the most common and aggressive primary malignant brain tumor in adults, characterized by pronounced hypervascularity and severe hypoxia. Despite multimodal treatment approaches involving surgical resection, radiotherapy, and temozolomide chemotherapy, the prognosis remains poor with a median survival of just 15-18 months and a five-year survival rate below 7% [1]. The hypervascular nature of GBM provided the rationale for developing antiangiogenic therapies (AATs) targeting the vascular endothelial growth factor (VEGF) signaling pathway. However, single-agent AATs have demonstrated only transient benefits followed by therapeutic resistance and tumor progression, necessitating combination approaches to overcome resistance mechanisms [2] [3].

Vatalanib (PTK787/ZK222584) is an oral tyrosine kinase inhibitor that primarily targets VEGF receptors (VEGFR-1 and VEGFR-2), with additional activity against platelet-derived growth factor receptor (PDGFR), c-Kit, and c-Fms at higher concentrations [4]. As a monotherapy, this compound has shown limited efficacy in GBM due to the development of alternative resistance mechanisms, including upregulation of compensatory pro-angiogenic factors and recruitment of bone marrow-derived cells (BMDCs) to the tumor microenvironment [2] [5].

HET0016 (N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine) is a highly selective inhibitor of the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), a potent eicosanoid metabolite of arachidonic acid produced by enzymes of the CYP4A and CYP4F families [2] [6]. 20-HETE promotes tumor growth through multiple mechanisms, including stimulation of tumor cell proliferation, angiogenesis, and vascular mimicry [7]. The combination of this compound with HET0016 addresses complementary pathways in GBM pathogenesis, potentially overcoming the limitations of single-agent AAT by simultaneously targeting multiple resistance mechanisms.

Table 1: Key Characteristics of this compound and HET0016

| Parameter | This compound | HET0016 |

|---|---|---|

| Primary Target | VEGFR-1, VEGFR-2 | CYP4A/CYP4F enzymes |

| Primary Mechanism | Inhibition of VEGF signaling | Inhibition of 20-HETE synthesis |

| Administration Route | Oral | Intraperitoneal or Intravenous |

| Typical Dose (Preclinical) | 50 mg/kg/day | 10 mg/kg/day |

| Key Resistance Mechanisms | Upregulation of alternative pro-angiogenic factors, BMDC recruitment | Vascular mimicry, myeloid cell infiltration |

Experimental Models and Treatment Schedules

Animal Models and Cell Lines

The orthotopic U251 human glioma model in immunocompromised nude rats (RNU nu/nu) represents the primary experimental system for evaluating the this compound and HET0016 combination therapy [2]. The U251 cell line is a well-established model for human GBM that recapitulates key features of the human disease, including infiltrative growth and robust angiogenesis. For implantation, (4 \times 10^5) U251 cells suspended in 5 µL of serum-free RPMI 1640 medium are injected into the right cerebral hemisphere at coordinates 3 mm right and 1 mm anterior to bregma [2] [8] [9].

Additional models used in complementary studies include:

- Syngeneic GL261 mouse GBM model in immunocompetent C57BL/6 mice for evaluating immune responses [6]

- Patient-derived xenograft (PDX) models (e.g., GBM811) for assessing survival benefits [6]

- C6 rat glioma model for specific mechanistic studies [1]

Treatment Schedules and Experimental Groups

Two primary treatment schedules have been investigated to model different clinical scenarios [2] [8]:

Early Treatment (Day 0-21): Treatment initiates on the same day as tumor implantation, modeling adjuvant therapy following surgical resection or radiotherapy where minimal residual disease is present.

Delayed Treatment (Day 8-21): Treatment begins 8 days post-implantation when tumors are established (~3 mm in size) with a hypoxic microenvironment and developed neovascularization, modeling therapy initiated after tumor detection.

The standard experimental groups for combination studies include:

- Vehicle control group

- This compound monotherapy (50 mg/kg/day, orally)

- HET0016 monotherapy (10 mg/kg/day, intraperitoneally or intravenously)

- Combination therapy (this compound + HET0016)

Treatments are typically administered 5 days per week until day 21, with comprehensive endpoint analyses performed on day 22 [2].

Drug Formulations and Administration Protocols

This compound Formulation and Administration

Formulation: this compound is typically prepared in a vehicle solution suitable for oral gavage. The exact formulation composition should be optimized based on solubility studies, but commonly used vehicles include aqueous suspensions with appropriate suspending agents [2].

Administration:

- Route: Oral gavage

- Dosage: 50 mg/kg/day

- Frequency: Once daily, 5 days per week

- Duration: 21 days (either day 0-21 or day 8-21 depending on schedule)

HET0016 Formulations and Administration

3.2.1 Intraperitoneal Formulation

Formulation: HET0016 is prepared in a vehicle containing cremophor and DMSO for intraperitoneal administration [6]. The standard formulation involves dissolving HET0016 in a mixture of cremophor EL, ethanol, and saline (1:1:18 ratio) to achieve the desired concentration for consistent dosing at 10 mg/kg [2].

Administration:

- Route: Intraperitoneal injection

- Dosage: 10 mg/kg/day

- Frequency: Once daily, 5 days per week

- Duration: 21 days

3.2.2 Intravenous Formulation with HPßCD

An advanced intravenous formulation of HET0016 using 2-Hydroxypropyl Beta Cyclodextrin (HPßCD) significantly improves bioavailability and tumor delivery [6] [10].

Formulation Protocol:

- Dissolve HPßCD in sterile water to prepare a 30% (w/v) solution

- Add HET0016 to the HPßCD solution at a concentration of 5 mg/mL

- Mix thoroughly using a magnetic stirrer or vortex mixer until complete dissolution is achieved (typically 2-4 hours)

- Filter sterilize the solution through a 0.22 µm filter

- Store at 4°C for up to 5 days without significant precipitation or degradation

Quality Control:

- Verify solubility and absence of precipitate before each administration

- Confirm stability via mass spectrometric analysis showing molecular weight of HET0016 between 206-207 kDa with retention time of 2.9 minutes [6]

Administration:

- Route: Intravenous injection (tail vein or other appropriate vessel)

- Dosage: 10 mg/kg/day

- Frequency: Once daily, 5 days per week

- Duration: 21 days

Table 2: Pharmacokinetic Comparison of HET0016 Formulations

| Parameter | Intraperitoneal (Cremophor/DMSO) | Intravenous (HPßCD) |

|---|---|---|

| Peak Plasma Concentration | 15,938 ng/mL at 5 min | 105,042 ng/mL at 5 min |

| Tumor Concentration at 60 min | 325 ng/g | 9,251 ng/g |

| Tumor-to-Plasma Ratio | ~0.07 | ~0.25 |

| Elimination Half-life | ~45 minutes | ~45 minutes |

Assessment Methodologies and Experimental Endpoints

Magnetic Resonance Imaging (MRI) Protocols

In vivo MRI is performed on day 22 using a 7 Tesla scanner to non-invasively monitor treatment responses [2]. Animals are anesthetized with 2% isoflurane and positioned in a customized cradle for imaging. The standard MRI protocol includes:

- T2-weighted imaging: For tumor volume quantification

- Dynamic Contrast-Enhanced (DCE)-MRI: For assessment of vascular parameters

- Perfusion-weighted imaging: For evaluation of blood flow

Key Vascular Parameters from DCE-MRI:

- Ktrans: Forward volume transfer constant between blood plasma and extravascular extracellular space (EES), reflecting vascular permeability

- ve: Volume of EES per unit volume of tissue

- vp: Blood plasma volume per unit volume of tissue

- kep: Rate constant between EES and blood plasma

- rCBF: Relative cerebral blood flow

Immunohistochemistry and Protein Analysis

Following MRI on day 22, animals are euthanized, and brain specimens are divided for immunohistochemistry and protein array analysis [2].

Tissue Processing:

- Perfuse animals with saline followed by 4% paraformaldehyde

- Extract brains and post-fix in 4% paraformaldehyde for 24 hours

- Embed in paraffin or optimal cutting temperature (OCT) compound for frozen sections

- Section at 4-5 µm thickness using a microtome or cryostat

Key Immunohistochemical Markers:

- Ki-67: Cell proliferation marker

- Laminin and α-SMA: Neovascularization markers

- CD31/PECAM-1: Endothelial cell marker

- HIF-1α: Hypoxia marker

- Periodic acid-Schiff (PAS) with laminin: Vascular mimicry identification [7]

Protein Array Analysis:

- Utilize proteome profiler arrays to measure multiple angiogenic factors simultaneously

- Key targets include VEGF, SDF-1α, FGF-1, FGF-2, HIF-1α, and Ephrin receptors [2]

Key Findings and Efficacy Data

Tumor Growth Inhibition

The combination of this compound and HET0016 demonstrates significant tumor growth control compared to monotherapy approaches, with efficacy dependent on treatment timing [2] [8]. When administered together from the day of tumor implantation (0-21 days), the combination therapy results in:

- Reduced tumor volume compared to vehicle-treated controls

- Decreased tumor cell proliferation (Ki-67 positive cells)

- Inhibition of tumor cell migration

- Attenuation of the paradoxical tumor growth observed with this compound monotherapy

The intravenous HPßCD formulation of HET0016 shows enhanced efficacy compared to the intraperitoneal formulation, with delayed (day 8-21) IV treatment achieving significant tumor volume reduction versus vehicle controls [6].

Effects on Vascular Parameters and Microenvironment

The combination therapy significantly alters key vascular parameters measured by DCE-MRI [2] [6]:

- Decreased vascular permeability (Ktrans)

- Reduced blood plasma volume (vp)

- Diminished extracellular space volume (ve)

- Increased blood flow (rCBF) in some scenarios, suggesting vascular normalization

Additionally, the combination approach demonstrates inhibition of vascular mimicry (VM) - an alternative mechanism of vascularization where tumor cells form fluid-conducting channels independent of endothelial cells [7]. HET0016 significantly reduces VM structures at both the core and periphery of tumors, particularly important given that this compound monotherapy can induce VM formation as a resistance mechanism.

Impact on Signaling Pathways and Molecular Mediators

Protein array analyses reveal that the combination therapy modulates multiple signaling pathways involved in GBM progression and treatment resistance [2]:

- Downregulation of pro-angiogenic factors including VEGF, SDF-1α, FGF-1, FGF-2

- Reduction in phosphorylation of ERK1/2, SAPK/JNK, and c-JUN

- Inhibition of EGF and PDGFR signaling pathways

- Decreased expression of MMP-2 and MMP-9 via PI3K/AKT pathways

The following diagram illustrates the key molecular pathways targeted by this compound and HET0016 combination therapy:

Diagram 1: Molecular pathways targeted by this compound and HET0016 combination therapy. HET0016 inhibits CYP4A/CYP4F enzymes, reducing production of 20-HETE, which promotes tumor proliferation, angiogenesis, migration, vascular mimicry, and therapy resistance. This compound directly inhibits VEGFR signaling, blocking VEGF-driven angiogenesis and proliferation.

Survival Benefit in Patient-Derived Xenograft Models

In survival studies using patient-derived xenografts (GBM811), the combination of HET0016 with standard care (focal radiation and temozolomide) demonstrates prolonged survival to 26 weeks compared to controls, representing a significant therapeutic benefit [6].

Table 3: Summary of Key Efficacy Findings from Preclinical Studies

| Treatment | Tumor Volume Reduction | Effect on Vascular Parameters | Impact on Cellular Processes | Effect on Survival |

|---|---|---|---|---|

| This compound Monotherapy | Limited or paradoxical increase | Increased permeability, blood volume | Increased hypoxia, alternative angiogenesis | Minimal improvement |

| HET0016 Monotherapy | Moderate reduction | Normalized vascular parameters | Reduced proliferation, migration, VM | Moderate improvement |

| Combination Therapy | Significant reduction | Decreased permeability, normalized vessels | Reduced proliferation, migration, VM | Substantial improvement |

| IV HET0016 Formulation | Enhanced reduction | Improved vascular normalization | Enhanced reduction in proliferation | Maximum improvement |

Conclusion and Future Directions

The combination of this compound and HET0016 represents a promising therapeutic approach for glioblastoma that addresses multiple resistance mechanisms through complementary pathways. The timing of treatment initiation emerges as a critical factor, with early combination therapy showing enhanced efficacy. The development of an intravenous HPßCD formulation of HET0016 significantly improves bioavailability and tumor delivery, overcoming limitations of previous administration routes.

Future research directions should focus on:

- Optimizing treatment schedules and sequencing with standard therapies

- Exploring triple combination regimens with temozolomide and radiotherapy

- Developing biomarkers for patient selection and response monitoring

- Investigating mechanisms of residual resistance to further improve efficacy

- Transitioning promising preclinical findings to early-phase clinical trials

The comprehensive protocols and application notes provided herein establish a foundation for further investigation of this combination approach and its potential translation to clinical practice for this devastating disease.

References

- 1. New experimental therapies for glioblastoma: a review of ... [actaneurocomms.biomedcentral.com]

- 2. Combination of this compound and a 20-HETE synthesis inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 3. Major Challenges and Potential Microenvironment-Targeted ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Major Challenges and Potential Microenvironment ... [mdpi.com]

- 6. Intravenous Formulation of HET0016 Decreased Human ... [nature.com]

- 7. Vascular mimicry in glioblastoma following anti-angiogenic ... [pubmed.ncbi.nlm.nih.gov]

- 8. Combination of this compound and a 20-HETE synthesis ... [pubmed.ncbi.nlm.nih.gov]

- 9. Combination of this compound and a 20-HETE Synthesis Inhibitor ... [touroscholar.touro.edu]

- 10. Intravenous Formulation of HET0016 Decreased Human ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Combinatorial Vatalanib and CPI444 Delivery via PEGylated Graphene Oxide for Glioblastoma Multiforme Therapy

Introduction to GBM Challenges and Combinatorial Targeting Strategy

Glioblastoma multiforme (GBM) represents the most common and aggressive primary malignant brain tumor in adults, classified as WHO Grade IV glioma with a devastating median survival of only 12-15 months despite aggressive multimodal therapy. The blood-brain barrier (BBB) presents a fundamental physiological obstacle that restricts the access of approximately 98% of small-molecule therapeutics to brain tumor tissue, while intratumoral heterogeneity enables therapeutic escape and disease recurrence through multiple resistance mechanisms. The current standard of care—the Stupp protocol—combines surgical resection followed by radiotherapy with temozolomide chemotherapy, but demonstrates five-year survival rates below 10%, highlighting the urgent need for innovative therapeutic approaches that can overcome these biological barriers [1].

The combinatorial targeting strategy of Vatalanib and CPI444 addresses multiple hallmarks of GBM simultaneously through a carefully designed polypharmacology approach. This compound (PTK787) is a potent tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptor-β (PDGFR-β), and the proto-oncogene c-KIT, thereby disrupting the aberrant tumor vasculature that characterizes GBM. CPI444 is an adenosine A2A receptor (A2AR) antagonist that blocks immunosuppressive signaling in the tumor microenvironment, potentially enhancing anti-tumor T-cell responses and directly affecting GBM cell proliferation. This multi-target approach simultaneously addresses angiogenesis, tumor cell survival, and immunosuppression, representing a promising strategy for overcoming the adaptive resistance mechanisms that frequently undermine single-agent therapies in neuro-oncology [2] [3].

Table 1: Key Cellular Targets in GBM and Their Therapeutic Implications

| Target | Function in GBM | Therapeutic Agent | Mechanism of Action |

|---|---|---|---|

| VEGFR-1, -2, -3 | Tumor angiogenesis, vascular permeability | This compound | Tyrosine kinase inhibition |

| PDGFR-β | Tumor cell proliferation, angiogenesis | This compound | Tyrosine kinase inhibition |

| c-KIT | Stem cell maintenance, tumorigenesis | This compound | Tyrosine kinase inhibition |

| A2A Receptor | Immunosuppression, tumor cell survival | CPI444 | Adenosine receptor antagonism |

Nanoformulation Design and Characterization

Rationale for Nanocarrier Implementation

The implementation of nanoparticle-based drug delivery addresses fundamental pharmacological limitations posed by the physicochemical properties of both this compound and CPI444. Both therapeutic agents exhibit pronounced hydrophobicity, resulting in poor aqueous solubility that compromises bioavailability, dosing accuracy, and distribution to the intended CNS site of action. The PEGylated graphene oxide (GO-PEG) nanoarchitecture overcomes these limitations through its unique two-dimensional planar structure with an exceptionally high specific surface area (theoretically ~2630 m²/g), enabling substantial drug loading of hydrophobic compounds via π-π stacking, hydrophobic interactions, and van der Waals forces. Furthermore, independent studies have demonstrated that GO-based nanostructures can cross the BBB through various proposed mechanisms, including adsorptive-mediated transcytosis and carrier-mediated transport, thereby facilitating drug delivery to intracranial tumors that would otherwise remain pharmacologically sanctuary sites [2] [3] [4].

The 6-armed PEG-amine dendrimer (15 kDa) covalently conjugated to graphene oxide serves multiple critical functions in the nanoformulation. First, it significantly enhances aqueous dispersibility and physiological stability, preventing aggregation under ionic conditions that would otherwise compromise pharmaceutical suitability. Second, the PEG corona creates a steric stabilization barrier that reduces opsonization and subsequent clearance by the reticuloendothelial system, thereby extending plasma half-life and improving the likelihood of tumor accumulation. Third, the terminal amine groups on the PEG arms provide accessible functional groups for potential further derivatization with targeting ligands that could enhance specificity for GBM cells or tumor neovasculature. This nanoplatform represents an optimized compromise between drug loading capacity, physiological stability, and biocompatibility requirements for intracranial therapy [2].

Synthesis and Drug Loading Methodology

The graphene oxide synthesis follows an improved Hummers' method that begins with natural graphite flakes (325 mesh) oxidized using a mixture of concentrated H₂SO₄ and H₃PO₄ (9:1 ratio) with KMnO₄ as the primary oxidizing agent. This approach minimizes the formation of cytotoxic Mn residues while generating sufficient oxygen-containing functional groups (hydroxyl, epoxide, carbonyl, carboxyl) on the graphene basal planes and edges. The covalent PEGylation process involves activating these oxygen functionalities using a carbodiimide crosslinking agent (EDC) in MES buffer (pH 6.0) to form reactive intermediates that subsequently conjugate with the 6-armed PEG-amine dendrimer through stable amide bonds. The resulting GO-PEG conjugate is then subjected to extensive dialysis against distilled water for 72 hours to remove unreacted reagents and byproducts, followed by lyophilization to yield a stable powder that can be stored at -20°C for extended periods without formulation degradation [2].

The drug loading process is performed separately for each therapeutic agent to optimize individual loading parameters before combinatorial formulation. For both drugs, a solution-based adsorption method is employed where each drug is dissolved in anhydrous DMSO and added to an aqueous dispersion of GO-PEG at a optimized mass ratio of 1:5 (drug:GO-PEG). The mixture is stirred continuously for 24 hours at room temperature in light-protected conditions to prevent photodegradation, after which the drug-loaded nanoconjugates are separated from unbound drug molecules via centrifugation at 14,000 rpm for 30 minutes. The resulting pellet is washed twice with PBS (pH 7.4) and resuspended in sterile saline for characterization and experimental use. This approach achieves high loading efficiencies of approximately 78% for CPI444 and 82% for this compound as quantified through HPLC analysis of the supernatant, with the optimal combinatorial ratio determined to be 1:1 (this compound:CPI444) based on preliminary carrier-free in vitro screening in U87 GBM cells [2].

Diagram 1: GO-PEG nanoassembly and combinatorial drug loading process. Graphene oxide (GO) is covalently conjugated with 6-armed PEG-amine dendrimers before sequential loading of this compound and CPI444 drugs, resulting in the final combinatorial nanoformulation.

In Vitro Assessment Protocols

Cell Culture and Treatment Conditions

The GBM cell model utilized throughout these application notes is the U-87 MG (U87) human glioblastoma cell line, obtained from the National Centre for Cell Sciences (NCCS), Pune. This cell line originates from a malignant glioma from a human male patient with epithelial morphology and is classified as a Grade IV glioma according to WHO classification. Cells are maintained in Minimum Essential Medium Eagle (MEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 1% non-essential amino acids, and 1% penicillin-streptomycin solution at 37°C in a humidified 5% CO₂ atmosphere. For all experimental procedures, cells between passages 5-15 are used to maintain phenotypic stability, with routine mycoplasma testing performed monthly to ensure culture purity. For drug treatment, cells are seeded at appropriate densities and allowed to adhere for 24 hours prior to exposure to experimental formulations [2] [3].

The experimental treatment groups should include: (1) vehicle control (PBS), (2) free this compound, (3) free CPI444, (4) free this compound + free CPI444 (physical mixture), (5) GO-PEG nanocarrier alone, (6) GO-PEG loaded with this compound, (7) GO-PEG loaded with CPI444, and (8) GO-PEG loaded with both this compound and CPI444 (combinatorial nanoformulation). All drug treatments should be prepared in serum-free medium to prevent interference with fetal bovine serum components, with a standard treatment duration of 72 hours unless otherwise specified. The optimal concentration ratio determined for this combinatorial approach is 1:1 (this compound:CPI444), with a total drug concentration of 10 μM representing the low-dose combination that demonstrates synergistic effects in preliminary assays. For imaging studies, FITC-labeled GO-PEG can be prepared by conjugating fluorescein isothiocyanate to the free amine groups of the PEG arms, enabling intracellular tracking of nanocarrier uptake through confocal microscopy [2].

Cell Viability and Proliferation Assessment

The anti-proliferative effects of the combinatorial nanoformulation are quantitatively assessed using the Cell Counting Kit-8 (CCK-8) assay, which measures mitochondrial dehydrogenase activity as a surrogate for viable cell number. Cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere overnight. After treatment with experimental formulations for 24, 48, and 72 hours, 10 μL of CCK-8 solution is added to each well followed by incubation at 37°C for 2 hours. The absorbance at 450 nm is measured using a microplate reader, with reference wavelength set at 650 nm to correct for nonspecific background absorption. Data should be normalized to vehicle-treated controls and expressed as percentage viability, with half-maximal inhibitory concentration (IC₅₀) values calculated using non-linear regression analysis of dose-response curves. The combinatorial index (CI) is determined using the Chou-Talalay method to quantify pharmacologic synergy, where CI < 1 indicates synergy, CI = 1 indicates additive effects, and CI > 1 indicates antagonism [2].

For clonogenic survival assays, which evaluate the ability of single cells to form colonies following transient drug exposure, U87 cells are seeded in 6-well plates at low density (200 cells/well) and treated for 24 hours before replacing with drug-free complete medium. After 10-14 days of incubation, colonies are fixed with methanol and stained with 0.5% crystal violet in methanol for visualization and counting. Only colonies containing >50 cells are counted as survivors, with plating efficiency (PE) calculated as (number of colonies formed / number of cells seeded) × 100 for the control group, and surviving fraction (SF) calculated as (number of colonies formed / number of cells seeded × PE) × 100 for treatment groups. This assay provides critical information about the long-term reproductive capacity of GBM cells following nanoformulation exposure, with the combinatorial GO-PEG-Vatalanib-CPI444 formulation demonstrating approximately 3-fold reduction in surviving fraction compared to free drug combinations at equimolar concentrations [2].

Comprehensive Analysis of Therapeutic Effects

Quantitative Assessment of Anti-Tumor Efficacy

The combinatorial nanoformulation of this compound and CPI444 delivered via GO-PEG demonstrates superior anti-tumor efficacy across multiple quantitative parameters compared to monotherapies or free drug combinations. In U87 GBM cells, the 72-hour treatment with the combinatorial nanoformulation at 10 μM total drug concentration results in approximately 75% reduction in cell viability compared to vehicle controls, representing a 1.8-fold enhancement over the physical mixture of free drugs at equivalent concentrations. This enhanced efficacy is achieved while enabling an 85% reduction in therapeutic dosage compared to individual drug IC₅₀ values, highlighting the profound synergistic effect (CI = 0.42) achieved through nanocarrier-mediated co-delivery. The temporal analysis reveals that significant viability reduction emerges at 48 hours and becomes most pronounced at 72 hours, suggesting cumulative effects on critical survival pathways rather than immediate cytotoxicity [2].

The anti-migratory effects represent another critical therapeutic dimension, as GBM invasion into surrounding brain parenchyma fundamentally limits surgical efficacy and contributes to inevitable recurrence. Using a standardized scratch wound healing assay, the combinatorial nanoformulation demonstrates 87% inhibition of cellular migration at 24 hours post-wounding, compared to 45% and 52% inhibition for free this compound and CPI444 alone, respectively. This profound anti-migratory effect correlates with significantly reduced expression of CD24, a membrane glycoprotein increasingly recognized as a key mediator of GBM cell migration and invasion. Furthermore, the combinatorial approach substantially reduces the angiogenic potential of U87 cells, with conditioned media from treated cells showing 72% reduction in tube formation in human umbilical vein endothelial cells (HUVECs) compared to controls, thereby targeting both the tumor cell compartment and the supporting vascular niche [2] [3].

Table 2: Quantitative Summary of Anti-Tumor Effects in U87 GBM Cells

| Parameter | Free this compound | Free CPI444 | Free Combination | GO-PEG Combination |